2-Cyclohexyl-6-methyl-4,5-dihydropyridazin-3(2H)-one is a heterocyclic compound belonging to the class of pyridazinones. This compound has garnered attention due to its potential therapeutic applications, particularly as a scaffold for developing inhibitors targeting fatty acid binding proteins, which are implicated in various metabolic disorders. The structure of this compound includes a cyclohexyl group and a methyl group attached to the pyridazinone core, contributing to its unique chemical properties.
The compound can be synthesized through various chemical reactions involving starting materials such as γ-keto acids and hydrazines. Notably, the synthesis of related pyridazinone derivatives has been documented in scientific literature, showcasing methods that yield high purity and specific structural characteristics.
2-Cyclohexyl-6-methyl-4,5-dihydropyridazin-3(2H)-one is classified as a pyridazinone, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. This classification is significant in medicinal chemistry as pyridazinones are often explored for their biological activity.
The synthesis of 2-Cyclohexyl-6-methyl-4,5-dihydropyridazin-3(2H)-one typically involves the reaction of γ-keto acids with hydrazine derivatives under reflux conditions. A common method reported involves:
The reaction conditions often include:
The molecular structure of 2-Cyclohexyl-6-methyl-4,5-dihydropyridazin-3(2H)-one can be represented as follows:
This indicates that the compound comprises thirteen carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and one oxygen atom.
Key structural data includes:
The compound can undergo various chemical transformations:
These reactions typically require careful control of conditions such as temperature and pH to optimize yield and purity. Analytical techniques like thin-layer chromatography are employed to monitor reaction progress.
The mechanism of action for compounds like 2-Cyclohexyl-6-methyl-4,5-dihydropyridazin-3(2H)-one often involves interaction with specific biological targets such as enzymes or receptors. For instance, it may inhibit fatty acid binding proteins by altering their conformation or blocking their active sites.
Research indicates that derivatives of pyridazinones exhibit varying degrees of biological activity based on their structural modifications, influencing their efficacy as therapeutic agents.
Chemical properties include:
2-Cyclohexyl-6-methyl-4,5-dihydropyridazin-3(2H)-one has potential applications in:
The construction of the 4,5-dihydropyridazin-3(2H)-one core relies predominantly on cyclocondensation between γ-keto acid precursors and hydrazine derivatives. As demonstrated in tricyclic pyridazinone syntheses, γ-keto acids (e.g., tetralone-4-carboxylic acid) undergo ring closure with anhydrous hydrazine at reflux temperatures (100–120°C) in acetic acid, yielding the saturated pyridazinone scaffold in 70–92% efficiency [3]. This reaction proceeds via initial hydrazone formation, followed by acid-catalyzed intramolecular cyclodehydration. Alternative pathways utilize 6-aryl-4,5-dihydropyridazin-3(2H)-ones synthesized from corresponding γ-keto esters, where ester hydrolysis precedes hydrazine coupling [5]. Key advantages of the γ-keto acid route include:
Table 1: Cyclocondensation Routes to 4,5-Dihydropyridazin-3(2H)-one Cores
γ-Keto Acid Precursor | Hydrazine Source | Conditions | Yield (%) | Core Structure |
---|---|---|---|---|
4-(4-Methoxyphenyl)-4-oxobutanoic acid | Hydrazine hydrate | AcOH, Δ, 6h | 85 | 6-(4-Methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one |
Indanone-4-carboxylic acid | Methylhydrazine | EtOH, Δ, 8h | 78 | 4,4a-Dihydro-5H-indeno[1,2-c]pyridazin-3(2H)-one |
4-Cyclohexyl-4-oxobutanoic acid | Hydrazine hydrate | Toluene, Dean-Stark, 12h | 92 | 6-Cyclohexyl-4,5-dihydropyridazin-3(2H)-one |
N-2 functionalization with the cyclohexyl group employs nucleophilic substitution (SNAr) or transition metal-catalyzed coupling on halogenated precursors. Optimized protocols utilize 3,6-dichloropyridazine as a key intermediate: treatment with cyclohexylamine in polar aprotic solvents (DMF, DMSO) at 60–80°C achieves selective substitution at C-3, preserving C-6 chlorine for downstream derivatization [7]. Subsequent hydrogenation (Pd/C, H₂) saturates the 4,5-bond, yielding 3-chloro-6-cyclohexylamino-4,5-dihydropyridazine. The chlorine at C-3 is then displaced via:
Table 2: N-2 Cyclohexyl Introduction Methodologies
Precursor | Cyclohexyl Source | Catalyst/Base | Conditions | Yield (%) |
---|---|---|---|---|
3,6-Dichloropyridazine | Cyclohexylamine | Et₃N | DMF, 80°C, 12h | 70 |
3-Chloro-6-methyl-4,5-dihydropyridazine | Cyclohexylmagnesium bromide | Ni(acac)₂ | THF, 25°C, 2h | 68 |
3-Bromo-6-phenyl-4,5-dihydropyridazine | Cyclohexene | Pd(OAc)₂, XantPhos | Cs₂CO₃, DMF, 100°C | 55 |
C-6 methylation leverages ortho-directed metalation or Pd-catalyzed cross-coupling on halogenated intermediates. Regioselectivity is governed by:
The γ-keto acid pathway proves superior to hydrazine derivative routes for assembling 2-cyclohexyl-6-methyl-4,5-dihydropyridazin-3(2H)-one:
Table 3: Comparative Analysis of Core Assembly Routes
Method | Reaction Sequence | Overall Yield (%) | Purity (HPLC, %) | Key Limitation |
---|---|---|---|---|
γ-Keto acid route | 1. Cyclocondensation (hydrazine) 2. N-Alkylation (cyclohexyl bromide) 3. C-6 Methylation (Suzuki) | 62 | >98 | Requires pre-synthesis of γ-keto acid |
Hydrazine derivative route | 1. N-alkylation (cyclohexylhydrazine) 2. Michael addition (methyl vinyl ketone) 3. Oxidative cyclization | 38 | 91 | Overalkylation at hydrazine nitrogen |
Halopyridazine route | 1. SNAr with cyclohexylamine 2. Hydrogenation 3. C-6 methylation | 57 | 95 | Requires halogenation step |
The γ-keto acid route achieves higher regiocontrol due to unambiguous cyclocondensation regiochemistry, whereas hydrazine alkylation risks N,N'-dialkylation (15–30% byproduct formation). Solvent optimization in γ-keto acid cyclizations reveals acetic acid > ethanol > toluene for yield and crystallinity [3] [10]. Recent advances employ continuous flow reactors to accelerate γ-keto acid/hydrazine condensations (residence time 10 min vs. 6h batch), improving throughput by 50-fold [10].
Table 4: Solvent Optimization in Cyclocondensation (Representative Example)
Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|
Acetic acid | 120 | 6 | 92 | 99 |
Ethanol | 80 | 12 | 85 | 97 |
Toluene | 110 | 8 | 78 | 95 |
Water | 100 | 24 | 40 | 88 |
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1